molecular formula C9H13NO3 B3389703 3-(Dimethyl-1,2-oxazol-4-yl)butanoic acid CAS No. 93548-20-0

3-(Dimethyl-1,2-oxazol-4-yl)butanoic acid

Cat. No.: B3389703
CAS No.: 93548-20-0
M. Wt: 183.2 g/mol
InChI Key: ONAWUTCMNICGKO-UHFFFAOYSA-N
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Description

3-(Dimethyl-1,2-oxazol-4-yl)butanoic acid is an organic compound with the molecular formula C9H13NO3 It features a butanoic acid backbone with a dimethyl-1,2-oxazole ring attached at the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethyl-1,2-oxazol-4-yl)butanoic acid typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a β-keto ester and an amine. For instance, the reaction between ethyl acetoacetate and dimethylamine under acidic conditions can yield the dimethyl-1,2-oxazole ring.

    Attachment to the Butanoic Acid Backbone: The oxazole ring is then attached to the butanoic acid backbone through a nucleophilic substitution reaction. This can be achieved by reacting the oxazole derivative with a halogenated butanoic acid precursor, such as 3-bromobutanoic acid, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethyl-1,2-oxazol-4-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the carboxylic acid group to an alcohol.

    Substitution: The oxazole ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring. Common reagents for these reactions include halogens and nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide (FeBr3).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitro-substituted oxazole derivatives.

Scientific Research Applications

3-(Dimethyl-1,2-oxazol-4-yl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and metabolic diseases.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of various industrial products.

Mechanism of Action

The mechanism of action of 3-(Dimethyl-1,2-oxazol-4-yl)butanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways, influencing their activity and leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

3-(Dimethyl-1,2-oxazol-4-yl)butanoic acid can be compared with other similar compounds, such as:

    3-(Methyl-1,2-oxazol-4-yl)butanoic acid: This compound has a similar structure but with one less methyl group on the oxazole ring, which may affect its reactivity and biological activity.

    3-(Ethyl-1,2-oxazol-4-yl)butanoic acid: The presence of an ethyl group instead of a dimethyl group can influence the compound’s solubility and interaction with biological targets.

    3-(Phenyl-1,2-oxazol-4-yl)butanoic acid:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-5(4-8(11)12)9-6(2)10-13-7(9)3/h5H,4H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAWUTCMNICGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Dimethyl-1,2-oxazol-4-yl)butanoic acid
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3-(Dimethyl-1,2-oxazol-4-yl)butanoic acid
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3-(Dimethyl-1,2-oxazol-4-yl)butanoic acid
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